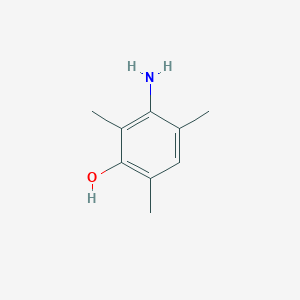
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide (CTC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTC belongs to the class of thiazole-containing compounds, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has focused on developing efficient synthetic routes for creating thiazole derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. For example, Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, highlighting the importance of such compounds in drug development (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).
Anticancer Activity
Novel thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Cai et al. (2016) discovered that a compound with a 4-chloro-2-methylphenyl amido substituted thiazole exhibited significant activity against various cancer cell lines, underscoring the therapeutic potential of such molecules (Wen-Xi Cai et al., 2016).
Antimicrobial Properties
Research has also delved into the antimicrobial properties of thiazole derivatives. Desai et al. (2011) synthesized a series of compounds and evaluated their in vitro antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (N. Desai, A. Dodiya, & P. N. Shihora, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide involves the reaction of 4-chloro-2-methylaniline with 2-thiophenecarboxylic acid to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-1,3-thiazole-4-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-methylaniline", "2-thiophenecarboxylic acid", "thionyl chloride", "2-amino-1,3-thiazole-4-carboxamide" ], "Reaction": [ "4-chloro-2-methylaniline is reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form 2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid.", "2-(4-chloro-2-methylphenyl)thiophene-3-carboxylic acid is then reacted with thionyl chloride in the presence of a base such as pyridine to form the corresponding acid chloride.", "The acid chloride is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide." ] } | |
Numéro CAS |
1297610-02-6 |
Nom du produit |
N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide |
Formule moléculaire |
C21H23ClN4O4S |
Poids moléculaire |
462.95 |
Nom IUPAC |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25) |
Clé InChI |
TUMDWANWRXDIHY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2560746.png)
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)
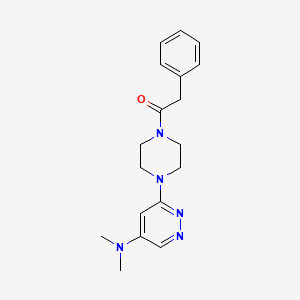
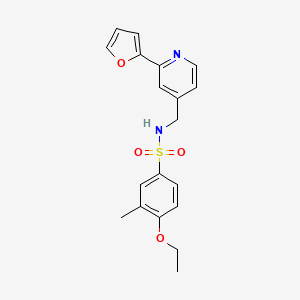
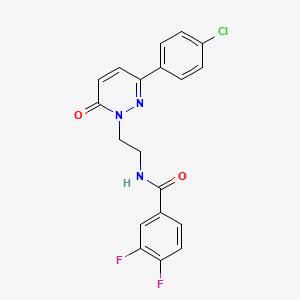
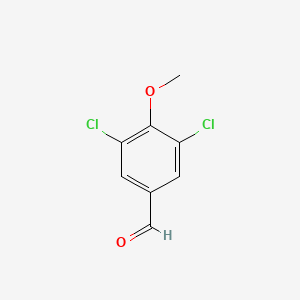
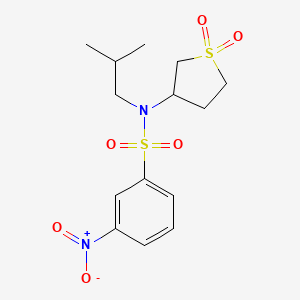
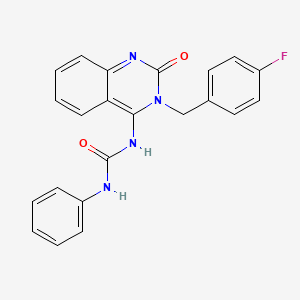
![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
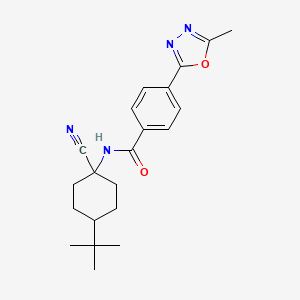
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
